2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide

Vue d'ensemble

Description

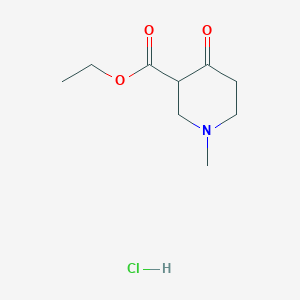

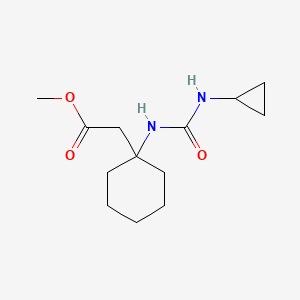

“2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide” is a compound that belongs to the class of organic compounds known as coumarins and derivatives . These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was achieved by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic tools including mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The benzene ring is oriented at an acute angle relative to the planar coumarin system . This conformation is stabilized by an intramolecular C—H…O hydrogen bond, which closes a five-membering ring .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involved an O-acylation reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the spectral properties of ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate were studied using NMR investigations, UV/Vis, IR, and luminescence spectral properties .Applications De Recherche Scientifique

Synthesis and Characterization

- 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide has been utilized as a key intermediate in the synthesis of various chemical compounds. For instance, its reaction with different aromatic aldehydes has led to the formation of Schiff’s bases, which have shown potential antibacterial activity (Čačić et al., 2006). Additionally, its condensation with thiazolidin-4-ones has been explored, yielding compounds that are set to be screened for their antibacterial properties (Čačić et al., 2009).

Antimicrobial Activity

- New derivatives of this compound have been synthesized and shown significant inhibitory activity against various bacterial strains, indicating their potential as antimicrobial agents (Al-Rifai et al., 2011). These findings are corroborated by other studies demonstrating the antimicrobial properties of related coumarin derivatives (Satyanarayana et al., 2009).

Antioxidant Activity

- Research has also focused on the antioxidant properties of compounds derived from this compound. Studies have shown that certain synthesized coumarins exhibit excellent antioxidant activity, comparable to that of ascorbic acid (Kadhum et al., 2011).

Antineoplastic and Cytotoxic Activity

- The antineoplastic activities of certain derivatives have been investigated, revealing promising leads for cancer treatment. For example, synthesized compounds have been evaluated against human tumor cell line panels, demonstrating significant antitumor activity (Gašparová et al., 2013). In addition, the cytotoxic activities of some derivatives have been assessed, showing potent effects against specific cell lines (Gomha & Khalil, 2012).

Anti-inflammatory and Anticonvulsant Activity

- The anti-inflammatory and anticonvulsant activities of coumarin acetohydrazide derivatives have been explored, with some compounds displaying significant effects in these areas. This research points to the potential therapeutic applications of these compounds in treating inflammation and seizure disorders (Adsule et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds, such as coumarin-based derivatives, have been reported to have a wide range of biological targets due to their diverse pharmacological activities . These targets include various enzymes, receptors, and cellular structures involved in processes such as inflammation, microbial infection, convulsion, and cancer .

Mode of Action

For instance, they can inhibit enzyme activity, block receptors, or interfere with cellular structures, leading to various biological effects . The specific interactions and resulting changes would depend on the particular target involved.

Biochemical Pathways

For example, they can affect the pathways involved in inflammation, microbial infection, convulsion, and cancer . The downstream effects of these pathway alterations would depend on the specific pathway and the nature of the interaction.

Result of Action

Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, and anticancer activities . These effects result from the compound’s interactions with its targets and the subsequent alterations in biochemical pathways.

Orientations Futures

Propriétés

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c12-13-10(15)3-6-4-11(16)17-9-5-7(14)1-2-8(6)9/h1-2,4-5,14H,3,12H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLDTBYBGCSLDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193839 | |

| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15991-14-7 | |

| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15991-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-4-acetic acid, 7-hydroxy-2-oxo-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B3048101.png)